REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH3:6][C:7](=[CH:9][CH2:10][CH:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:12](=[O:15])[CH2:13][CH3:14])[CH3:8]>C1(C)C=CC=CC=1>[CH3:6][C:7]1([CH3:8])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:11]([C:12](=[O:15])[CH2:13][CH3:14])[CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-5phenyl-oct-2-en-6-one
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CCC(C(CC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
DISTILLATION
|
Details
|
the organic phase is subjected to a steam distillation
|
Type
|
CUSTOM
|
Details
|
The distillate is separated from the water
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)C(CC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |